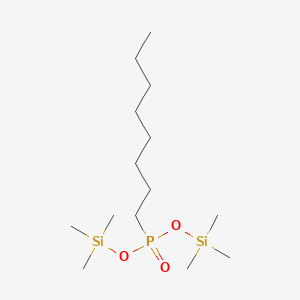
Bis(trimethylsilyl)octylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)octylphosphonate: is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to an octylphosphonate backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl)octylphosphonate typically involves the reaction of octylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Octylphosphonic acid+2Trimethylsilyl chloride→this compound+2HCl
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions: Bis(trimethylsilyl)octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound is sensitive to moisture and undergoes hydrolysis to form octylphosphonic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Octylphosphonic acid and trimethylsilanol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
科学研究应用
Chemistry: Bis(trimethylsilyl)octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It serves as a protecting group for phosphonic acids and as a precursor for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.
作用机制
The mechanism of action of bis(trimethylsilyl)octylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator.
相似化合物的比较
- Bis(trimethylsilyl)phosphite
- Bis(trimethylsilyl)methylphosphonate
- Bis(trimethylsilyl)acetylene
Comparison: Bis(trimethylsilyl)octylphosphonate is unique due to its octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. Compared to bis(trimethylsilyl)phosphite and bis(trimethylsilyl)methylphosphonate, the octyl derivative has different physical properties and applications. The presence of the octyl group also affects the compound’s interaction with biological targets, making it distinct in its biological and industrial applications.
属性
CAS 编号 |
158074-31-8 |
|---|---|
分子式 |
C14H35O3PSi2 |
分子量 |
338.57 g/mol |
IUPAC 名称 |
trimethyl-[octyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C14H35O3PSi2/c1-8-9-10-11-12-13-14-18(15,16-19(2,3)4)17-20(5,6)7/h8-14H2,1-7H3 |
InChI 键 |
KDVSUUCTCLZYIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
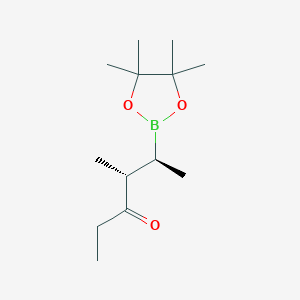
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
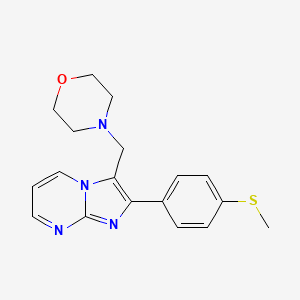
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
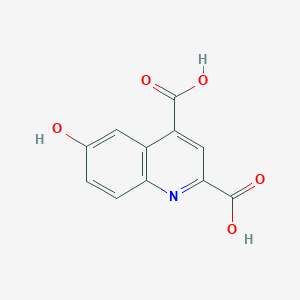
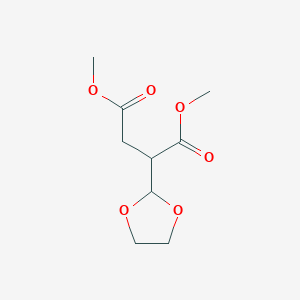
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
